
Fluoro(trioxido)silane;nickel(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro(trioxido)silane;nickel(2+) is a compound that combines the properties of both fluorosilane and nickel
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of fluoro(trioxido)silane;nickel(2+) typically involves the reaction of a nickel salt with a fluoro(trioxido)silane precursor. One common method is the reaction of nickel(II) chloride with fluoro(trioxido)silane in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of fluoro(trioxido)silane;nickel(2+) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fluoro(trioxido)silane;nickel(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of fluoro(trioxido)silane;nickel(2+) include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) species, while reduction may produce nickel(0) species. Substitution reactions can lead to the formation of various organosilicon compounds.
Aplicaciones Científicas De Investigación
Fluoro(trioxido)silane;nickel(2+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, such as cross-coupling reactions.
Biology: Investigated for its potential use in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as coatings and electronic components.
Mecanismo De Acción
The mechanism of action of fluoro(trioxido)silane;nickel(2+) involves its interaction with molecular targets and pathways. In catalytic applications, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates. In biological systems, it may interact with cellular components, leading to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
Fluoro(trioxido)silane;nickel(2+) can be compared with other similar compounds, such as:
Fluorosilanes: These compounds share the fluoro group but may have different metal centers.
Nickel complexes: These compounds contain nickel but may have different ligands.
Uniqueness
The uniqueness of fluoro(trioxido)silane;nickel(2+) lies in its combination of fluorosilane and nickel, which imparts unique chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Similar Compounds
Some similar compounds include:
Trifluoromethyltrimethylsilane: A fluorosilane used in surface modification and coatings.
Nickel(II) chloride: A common nickel salt used in various chemical reactions.
Organosilanes: Compounds containing silicon and organic groups, used in organic synthesis and materials science.
Propiedades
Fórmula molecular |
F6Ni9O18Si6 |
|---|---|
Peso molecular |
1098.73 g/mol |
Nombre IUPAC |
fluoro(trioxido)silane;nickel(2+) |
InChI |
InChI=1S/6FO3Si.9Ni/c6*1-5(2,3)4;;;;;;;;;/q6*-3;9*+2 |
Clave InChI |
PNZALWWMRPIPGO-UHFFFAOYSA-N |
SMILES canónico |
[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




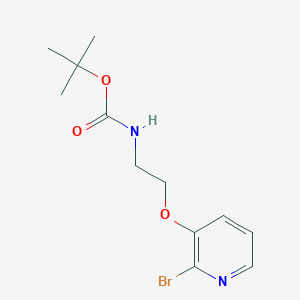
![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)

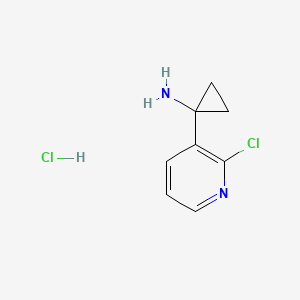

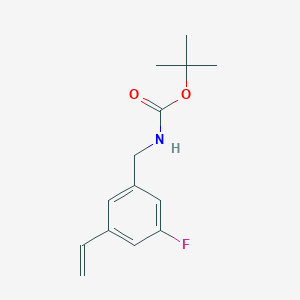
![3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B12075561.png)
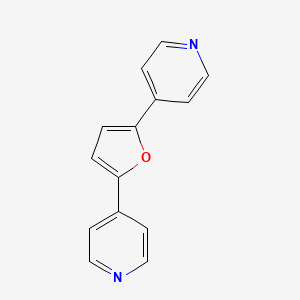
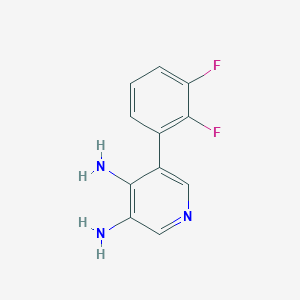
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)
![Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate](/img/structure/B12075588.png)
![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)
